3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound features a unique structure with a furan ring and a dibenzo[b,e][1,4]diazepin-1-one core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and functionalization steps. For instance, the reaction of o-phenylenediamine with 2-furaldehyde under acidic conditions can yield the desired compound. The reaction typically requires a catalyst such as silica-supported fluoroboric acid and is carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of benzodiazepine derivatives by optimizing reaction conditions and minimizing by-products. The use of isocyanide reagents and one-pot condensation reactions are also explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Scientific Research Applications
3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, such as GABA receptors.
Medicine: Investigated for its anxiolytic and sedative properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system. The compound’s anxiolytic and sedative effects are attributed to this mechanism .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its furan ring, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other benzodiazepines and may contribute to its specific interactions with biological targets .
Properties
IUPAC Name |
9-(furan-2-yl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-18-15(20-14-6-3-2-5-13(14)19-11)9-12(10-16(18)21)17-7-4-8-22-17/h2-8,12,19H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOZBMTCYRWJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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